molecular formula C17H14Cl2N4O2 B10903682 1-[(2,6-dichlorophenoxy)methyl]-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide

1-[(2,6-dichlorophenoxy)methyl]-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10903682
M. Wt: 377.2 g/mol
InChI Key: LEYNAIFFDQAFKM-UHFFFAOYSA-N
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Description

1-[(2,6-dichlorophenoxy)methyl]-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound with potential applications in various scientific fields. Its structure comprises a pyrazole ring, a pyridine moiety, and a dichlorophenoxy group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,6-dichlorophenoxy)methyl]-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the dichlorophenoxy group, and the attachment of the pyridine moiety. Common reagents used in these reactions include hydrazines, chlorinated phenols, and pyridine derivatives. Reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2,6-dichlorophenoxy)methyl]-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, anhydrous conditions.

    Substitution: NaOH, KOtBu, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(2,6-dichlorophenoxy)methyl]-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various assays.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,6-dichlorophenoxy)methyl]-N-(6-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide
  • 1-[(2,6-dichlorophenoxy)methyl]-N-(6-methylpyridin-2-yl)-1H-pyrazole-4-carboxamide
  • 1-[(2,6-dichlorophenoxy)methyl]-N-(6-methylpyridin-3-yl)-1H-pyrazole-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring, pyridine moiety, and dichlorophenoxy group makes it a valuable compound for various applications.

Properties

Molecular Formula

C17H14Cl2N4O2

Molecular Weight

377.2 g/mol

IUPAC Name

1-[(2,6-dichlorophenoxy)methyl]-N-(6-methylpyridin-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C17H14Cl2N4O2/c1-11-4-2-7-15(20-11)21-17(24)14-8-9-23(22-14)10-25-16-12(18)5-3-6-13(16)19/h2-9H,10H2,1H3,(H,20,21,24)

InChI Key

LEYNAIFFDQAFKM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=NN(C=C2)COC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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